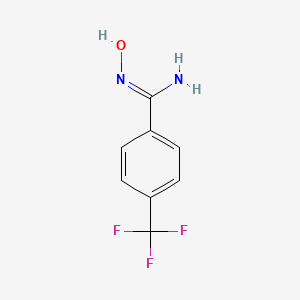

4-(Trifluoromethyl)benzamidoxime

説明

The Versatility of Amidoximes in Organic Synthesis

Amidoximes are a class of organic compounds possessing the general structure RC(=NOH)NH₂. This unique arrangement of a hydroxylamino group attached to an imine carbon bestows upon them a rich and versatile chemical reactivity. They are widely recognized as valuable building blocks in the synthesis of a diverse array of heterocyclic compounds, which are foundational structures in many pharmaceuticals and materials.

The utility of amidoximes extends to their role as bioisosteres for carboxylic acids, meaning they can mimic the biological activity of a carboxylic acid group while potentially offering improved physicochemical properties. Furthermore, amidoximes can serve as precursors to amidines and have been investigated for their ability to act as nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes.

The Transformative Power of Trifluoromethylation

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule is a well-established and powerful strategy in both medicinal chemistry and materials science. This small, yet highly electronegative, functional group can profoundly influence a molecule's properties in several key ways.

In the realm of medicinal chemistry, trifluoromethylation is a key tool for enhancing the therapeutic potential of drug candidates. The strong electron-withdrawing nature of the -CF₃ group can significantly alter the electronic environment of a molecule, thereby influencing its binding affinity to biological targets. This can lead to increased potency and selectivity.

Furthermore, the robust carbon-fluorine bonds in the trifluoromethyl group enhance metabolic stability, making the molecule more resistant to degradation by enzymes in the body. This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles, allowing for less frequent dosing. The lipophilicity, or "fat-solubility," of a molecule is also increased by the addition of a trifluoromethyl group, which can improve its ability to cross cell membranes and reach its target.

Beyond its biological impact, the trifluoromethyl group also modifies a molecule's fundamental physicochemical properties. Its high electronegativity can influence the acidity or basicity of nearby functional groups. In materials science, the incorporation of trifluoromethyl groups can enhance thermal stability, chemical resistance, and alter the optical and electronic properties of polymers and other materials.

A Glimpse into the Research History of 4-(Trifluoromethyl)benzamidoxime (B1214332)

The specific compound this compound has emerged as a molecule of interest due to the combined attributes of the amidoxime (B1450833) functional group and the strategically placed trifluoromethyl substituent.

While a definitive, singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and characterization are rooted in the broader development of methods for preparing amidoximes from nitriles. The general and widely used method involves the reaction of the corresponding nitrile, in this case, 4-(trifluoromethyl)benzonitrile (B42179), with hydroxylamine (B1172632).

Key characterization data, including its crystal structure, has been crucial for understanding its three-dimensional arrangement and intermolecular interactions. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD), with the deposition number 820187. nih.gov This structural information provides valuable insights into its solid-state packing and potential for forming hydrogen bonds, which are critical for its interactions in various chemical and biological systems.

Initial interest in this compound likely stemmed from its potential as a precursor for more complex molecules, leveraging the reactivity of the amidoxime group. For instance, it has been utilized in the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds with a wide range of biological activities.

More recent research has explored the direct biological applications of trifluoromethylated benzamidoxime (B57231) derivatives. For example, derivatives of 4-(Trifluoromethyl)benzamide, a closely related compound, have been investigated as potential inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov While this research does not directly involve the amidoxime, it highlights the interest in the 4-(trifluoromethyl)phenyl moiety in drug discovery. The primary documented application for this compound itself is as a useful biochemical for proteomics research. scbt.com

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | C₈H₇F₃N₂O | 204.15 |

| 4-(Trifluoromethyl)benzonitrile | 4-Cyanobenzotrifluoride | C₈H₄F₃N | 171.12 |

| 4-(Trifluoromethyl)benzamide | - | C₈H₆F₃NO | 189.13 nih.gov |

Physicochemical and Spectral Data for this compound

| Property | Value | Source |

| Melting Point | 125-130 °C | sigmaaldrich.com |

| Spectral Data | ||

| ¹³C NMR | Spectra available | nih.gov |

| IR | Spectra available | nih.gov |

| Crystal Structure | ||

| CCDC Number | 820187 | nih.gov |

特性

IUPAC Name |

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFLUSIBKAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-86-8 | |

| Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22179-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl Benzamidoxime and Its Derivatives

Direct Synthesis Approaches

The most common and direct route to 4-(Trifluoromethyl)benzamidoxime (B1214332) involves the addition of hydroxylamine (B1172632) to 4-(trifluoromethyl)benzonitrile (B42179).

The fundamental reaction for synthesizing benzamidoximes is the treatment of a benzonitrile (B105546) with hydroxylamine. google.comgoogle.com This process converts the nitrile group (-CN) into an amidoxime (B1450833) moiety (-C(=NOH)NH₂). For this compound, the reaction starts with 4-(trifluoromethyl)benzonitrile and hydroxylamine, often supplied as hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine. fluorine1.ru

The successful synthesis of benzamidoximes, including the trifluoromethyl-substituted variant, is sensitive to reaction conditions. A key challenge is the potential for decreased yields due to the presence of trace amounts of metal ions, such as iron, which can interfere with the reaction. google.com To mitigate this, specific catalytic systems and conditions have been developed.

One effective strategy involves the addition of a chelating agent, like o-phenanthroline, to the reaction mixture. google.com This agent sequesters metal ions, preventing them from disrupting the synthesis and leading to more stable and higher yields. google.com The reaction is typically performed in a mixed solvent system, such as methanol (B129727) and water, at an elevated temperature of around 60°C for several hours. google.com In other established procedures, the reaction is carried out in an alcohol solvent like ethanol, with a base such as sodium carbonate or sodium hydrogencarbonate used to neutralize the hydroxylamine hydrochloride salt. google.comfluorine1.ru

Table 1: Reaction Conditions for the Synthesis of Benzamidoximes from Benzonitriles

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | Benzonitrile Derivative | Benzonitrile Derivative |

| Reagent | 50% Hydroxylamine aqueous solution | Hydroxylamine Hydrochloride & Sodium Carbonate |

| Additive/Catalyst | o-phenanthroline (chelating agent) | None specified |

| Solvent | Methanol/Water (1:2) | Ethanol/Water |

| Temperature | 60 °C | 50 °C |

| Duration | 6 hours | 5-6 hours |

| Reference | google.com | fluorine1.ru |

The primary strategy for optimizing the yield and purity of this compound revolves around controlling for impurities. The introduction of a chelating agent is a crucial optimization step that removes the variability caused by metal ion contamination from solvents or reaction vessels. google.com This not only ensures a consistently high yield but also expands the range of suitable materials for industrial-scale reaction vessels. google.com

Further purification can be achieved through standard laboratory techniques. For instance, when using hydroxylamine hydrochloride and a base like sodium carbonate, an inorganic salt precipitate (e.g., sodium chloride) is formed. fluorine1.ru Filtering this solid off before proceeding with the work-up is an effective step to improve the purity of the final product. fluorine1.ru

While the reaction between a nitrile and hydroxylamine is the most prevalent and direct method for synthesizing benzamidoximes, other transformations can lead to related structures. google.comgoogle.comfluorine1.ru However, for the direct synthesis of the this compound scaffold, the hydroxylamine-nitrile pathway is the most prominently documented and industrially preferred route due to its efficiency and the availability of starting materials. google.com

Reaction of 4-(Trifluoromethyl)benzonitrile with Hydroxylamine

Synthesis of Derivatized this compound Scaffolds

The this compound core can be further modified to produce a variety of derivatives, expanding its chemical space and potential applications.

One common derivatization pathway is the N-substitution of the benzamidoxime (B57231), particularly through acylation. The benzamidoxime can be reacted with acyl halides, such as acyl chlorides, to form O-acylated amidoxime derivatives. google.com This reaction typically takes place upon heating in an inert aromatic hydrocarbon solvent like toluene (B28343) or xylene. google.com This derivatization is useful for creating intermediates for synthesizing other complex molecules, such as certain oxadiazoles (B1248032) used as fungicides. google.com

Table 2: Synthesis of N-Substituted (O-Acyl) Benzamidoxime Derivatives

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Benzamidoxime VI | Acyl Halide (e.g., Acyl Chloride) | Toluene or Xylene | 20-100 °C | O-Acyl Benzamidoxime | google.com |

Compound List

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)benzonitrile |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| o-Phenanthroline |

| Iron(II) chloride |

| 2,3-Difluoro-6-trifluoromethylbenzonitrile |

| 2,3-Difluoro-6-trifluoromethylbenzamidoxime |

| Sodium carbonate |

| Sodium hydrogencarbonate |

| Methanol |

| Ethanol |

| Toluene |

| Xylene |

| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole |

| N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide |

| Acyl chloride |

O-Substituted Benzamidoxime Derivatives

The synthesis of O-substituted benzamidoxime derivatives, particularly O-acylamidoximes, is a critical intermediate step in the formation of certain heterocycles, most notably 1,2,4-oxadiazoles. These derivatives are typically not isolated but are formed in situ during the cyclization process. The general method involves the acylation of the hydroxylamine group of this compound with various acylating agents.

Commonly, an acyl chloride, anhydride (B1165640), or an activated carboxylic acid is reacted with this compound in a suitable solvent nih.gov. For instance, the reaction with an acyl chloride is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, carboxylic acids can be activated with reagents like carbodiimides to facilitate the O-acylation nih.gov. The resulting O-acyl-4-(trifluoromethyl)benzamidoxime is then primed for intramolecular cyclodehydration.

A notable method for the synthesis of O-acylhydroxamates involves the reaction of oxime chlorides with carboxylic acids, providing a clean and efficient route to these intermediates in high yields nih.gov. While not specific to this compound, this methodology presents a viable pathway.

Cyclization Reactions to Form Heterocycles

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds through cyclization reactions. These heterocycles are of significant interest due to their diverse biological activities.

Synthesis of 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) ring from this compound is a well-established transformation, typically proceeding through an O-acylamidoxime intermediate. The general strategy involves the reaction of this compound with an acylating agent, followed by cyclodehydration.

One common approach is the reaction with an acid anhydride. For example, the reaction of a benzamidoxime with trifluoroacetic anhydride in tetrahydrofuran (B95107) leads to the formation of the corresponding 3-aryl-5-trifluoromethyl-1,2,4-oxadiazole prepchem.com. This method is efficient, with the reaction often reaching completion within a few hours at room temperature prepchem.com.

Alternatively, carboxylic acids can be used as the acylating agent, often activated in situ. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or the Vilsmeier reagent can facilitate this transformation, allowing for one-pot syntheses directly from the amidoxime and carboxylic acid nih.govnih.gov. The reaction of this compound with various 3-aryl-acryloyl chlorides in the presence of a base and subsequent microwave-assisted cyclization on silica (B1680970) gel also yields the corresponding 1,2,4-oxadiazole derivatives nih.gov.

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from this compound

| Acylating Agent | Reagent/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | - | Tetrahydrofuran | 3-(4-(Trifluoromethyl)phenyl)-5-trifluoromethyl-1,2,4-oxadiazole | nih.govprepchem.com |

| Carboxylic Acid | Vilsmeier Reagent, Triethylamine (B128534) | Dichloromethane | 3-(4-(Trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazole | nih.gov |

| 3-Aryl-acryloyl chloride | Potassium Carbonate, Silica Gel (Microwave) | Dichloromethane | 3-(4-(Trifluoromethyl)phenyl)-5-((E)-2-aryl-vinyl)-1,2,4-oxadiazole | nih.gov |

| Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI) | Not specified | 3-(4-(Trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazole | nih.gov |

Synthesis of 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically starts from the corresponding acyl hydrazide. Therefore, for the synthesis of 1,3,4-oxadiazoles bearing a 4-(trifluoromethyl)phenyl group, 4-(trifluoromethyl)benzoyl hydrazide is the key starting material. This hydrazide can be prepared from 4-(trifluoromethyl)benzoic acid or its esters.

A widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines, which can be formed in situ by reacting an acyl hydrazide with a carboxylic acid or acyl chloride. Dehydrating agents such as phosphorus oxychloride (POCl₃) are commonly employed for this purpose nih.gov.

Another versatile method is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of an acyl hydrazide with an aldehyde. Various oxidizing agents, including chloramine-T and cobalt(II) nitrate, can promote this cyclization nih.govresearchgate.net. Mechanochemical synthesis by condensing N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid also provides an environmentally friendly route to these compounds organic-chemistry.org.

Table 2: General Methods for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles Starting from an Acyl Hydrazide

| Second Component | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | Cyclodehydration | 2-(4-(Trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazole | nih.gov |

| Aldehyde | Cobalt(II) Nitrate or Chloramine-T | Oxidative Cyclization of N-acylhydrazone | 2-(4-(Trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazole | nih.govresearchgate.net |

| Acylhydrazide | Triphenylphosphine, Trichloroisocyanuric Acid | Mechanochemical Condensation | Symmetrical or Unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles | organic-chemistry.org |

| Carbon Disulfide | Potassium Hydroxide | Cyclization | 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

Synthesis of Imidazoles and Imidazolines

The synthesis of imidazoles bearing a trifluoromethyl group can be achieved through various routes. One method involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849) to yield 4-trifluoromethyl-3,4-dihydroimidazoles, which can be subsequently dehydrated to the corresponding 4-trifluoromethylimidazoles in high yield nih.gov.

Another approach is the reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides, which proceeds via an aza-Michael addition followed by intramolecular nucleophilic substitution and aromatization to afford 5-(trifluoroacetyl)imidazoles researchgate.netnih.gov.

For the synthesis of imidazolines, a common method involves the reaction of a nitrile with a diamine. In the context of the target compound, 4-(trifluoromethyl)benzonitrile would be a logical starting material, which can be reacted with ethylenediamine (B42938) in the presence of a catalyst such as P₂S₅ nih.gov.

Synthesis of Benzoxazoles

The synthesis of 2-(4-(trifluoromethyl)phenyl)benzoxazoles can be accomplished through the cyclocondensation of a 4-(trifluoromethyl)benzoyl derivative with a 2-aminophenol (B121084). A versatile method involves the reaction of a tertiary amide, such as N,N-dimethyl-4-(trifluoromethyl)benzamide, with a 2-aminophenol in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine. This reaction proceeds through the activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination nih.gov.

Alternatively, a two-step process can be employed starting from 4-(trifluoromethyl)benzaldehyde. The aldehyde is first condensed with a 2-aminophenol to form a Schiff base, which is then subjected to a cyclocondensation reaction using sodium cyanide to yield the 2-substituted benzoxazole (B165842) nih.gov.

Table 3: Synthesis of 2-(4-(Trifluoromethyl)phenyl)benzoxazoles

| Starting Material | Second Component | Reagent/Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-4-(trifluoromethyl)benzamide | 2-Aminophenol | Triflic Anhydride, 2-Fluoropyridine | Amide activation and cyclization | nih.gov |

| 4-(Trifluoromethyl)benzaldehyde | 2-Aminophenol | Sodium Cyanide (after Schiff base formation) | Cyclocondensation | nih.gov |

Synthesis of Pyrimidines

The synthesis of pyrimidines containing a trifluoromethyl group can be achieved through several pathways. A classical approach involves the condensation of a β-dicarbonyl compound with an amidine. For instance, the reaction of a 1,3-diketone with trifluoroacetamidine (B1306029) in the presence of a base like sodium ethoxide can yield 2-trifluoromethyl-substituted pyrimidines dtic.mil.

Another strategy involves the use of pre-functionalized pyrimidine (B1678525) precursors. For example, novel pyrido[2,3-d]pyrimidines have been synthesized starting from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles nih.gov. Furthermore, certain 4-(trifluoromethyl)pyrimidine (B162611) derivatives can be used as building blocks for more complex fused heterocyclic systems, such as the conversion of 5-acetyl-6-methyl-4-(trifluoromethyl)pyrimidine into a 5-hydroxy-4-(trifluoromethyl)quinazoline researchgate.net. The synthesis of 4-(2-pyrimidinylamino)benzamides containing a trifluoromethyl group has also been reported, highlighting the incorporation of this moiety into pyrimidine-containing structures of medicinal interest nih.gov.

Synthesis of 1,2,4-Oxadiazines

The reaction of aryl amidoximes with dialkyl maleates or fumarates provides a viable pathway for the synthesis of 3-aryl-1,2,4-oxadiazin-5-ones. This method has been optimized and is tolerant of various electronic and steric effects of the substituents on the amidoxime. nih.gov A notable example is the synthesis of a derivative from 4-(trifluoromethyl)phenyl amidoxime.

The general reaction involves the treatment of the amidoxime with an ester like dimethyl maleate (B1232345) in the presence of a base, such as sodium tert-butoxide (t-BuONa), in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com The reaction proceeds through a nucleophilic addition and subsequent cyclization. Specifically, the reaction of this compound with an appropriate ester under basic conditions leads to the formation of 2-(5-oxo-3-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Ref |

| This compound | Dimethyl maleate | t-BuONa | DMSO | 2-(5-Oxo-3-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 62% | nih.gov |

Esterification and Amidation Reactions

Esterification and amidation reactions are fundamental transformations in organic synthesis. While direct esterification or amidation of the amidoxime functional group of this compound is not a commonly reported pathway for forming simple esters or amides of the corresponding benzoic acid, these derivatives can be synthesized from the related carboxylic acid, 4-(trifluoromethyl)benzoic acid.

The synthesis of esters from 4-(trifluoromethyl)benzoic acid can be achieved through various methods, including Fischer esterification or by using coupling agents. For instance, salicylanilide (B1680751) esters have been prepared by reacting 4-(trifluoromethyl)benzoic acid with the corresponding salicylanilide in the presence of N,N′-dicyclohexylcarbodiimide (DCC) in N,N-dimethylformamide (DMF). mdpi.com

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product Type | Ref |

| 4-(Trifluoromethyl)benzoic acid | Substituted Salicylanilide | DCC | DMF | Salicylanilide 4-(trifluoromethyl)benzoate | mdpi.com |

Similarly, amides can be formed by the reaction of 4-(trifluoromethyl)benzoic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride first. A general example is the reaction of a benzoic acid with a primary amine, which yields an N-substituted benzamide (B126) and water. youtube.com

Rearrangement Reactions

The Tiemann rearrangement is a classic reaction of amidoximes that results in the formation of cyanamides. This reaction typically proceeds by treating the amidoxime with a sulfonyl chloride, such as benzenesulfonyl chloride or tosyl chloride, in the presence of a base. The reaction involves the formation of a sulfonate ester intermediate, which then rearranges to a carbodiimide, and subsequently hydrolyzes to the corresponding urea (B33335) or, under anhydrous conditions, can yield a cyanamide (B42294).

For an amidoxime like this compound, this rearrangement would lead to the formation of N-(4-trifluoromethylphenyl)cyanamide. The process provides a direct route to convert the amidoxime functionality into a cyanamide group, which is a valuable synthon in medicinal and agricultural chemistry.

Purification and Characterization Techniques in Synthetic Studies

Chromatographic Methods

Chromatographic techniques are indispensable for the purification of the products from the synthetic reactions involving this compound and its derivatives. Column chromatography over silica gel is a standard and widely reported method for the isolation of the desired compounds from reaction mixtures. nih.govmdpi.com The choice of eluent system, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, is optimized to achieve effective separation of the product from unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC).

Chemical Reactivity and Transformation Pathways of 4 Trifluoromethyl Benzamidoxime

Reactions Involving the Amidoxime (B1450833) Functional Group

The amidoxime functional group is a versatile precursor in organic synthesis, primarily due to the nucleophilic character of its nitrogen and oxygen atoms. This allows it to readily participate in reactions with a variety of electrophiles, leading to the formation of diverse heterocyclic structures.

Condensation Reactions with Carbonyl Compounds

A cornerstone of 4-(trifluoromethyl)benzamidoxime's reactivity is its condensation with carbonyl compounds, particularly acylating agents, to form 1,2,4-oxadiazoles. This transformation is a robust and widely utilized method for constructing this important heterocyclic scaffold, which is a common motif in medicinal chemistry. researchgate.net The reaction generally proceeds through an initial O-acylation of the amidoxime, forming an O-acylamidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole (B8745197). brynmawr.edu

For instance, the reaction of This compound (B1214332) with various anhydrides or acyl chlorides in the presence of a base or catalyst leads to the formation of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles. researchgate.netresearchgate.net The use of trifluoroacetic anhydride (B1165640), for example, results in the formation of 3-phenyl-5-trifluoromethyl-1,2,4-oxadiazole. researchgate.net Similarly, reaction with trifluoroacetimidoyl chlorides in the presence of a catalyst like titanium dioxide nanoparticles can also yield trifluoromethyl-substituted 1,2,4-oxadiazoles. nih.gov A vendor of this compound notes its use in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent. sigmaaldrich.com

The reaction conditions for these condensations can vary, often employing catalysts such as trifluoromethanesulfonic acid (TfOH) or scandium(III) triflate to facilitate the acylation and subsequent cyclization. nih.govresearchgate.net The Vilsmeier reagent has also been shown to activate both carboxylic acids for the O-acylation of amidoximes and the subsequent cyclocondensation to form 1,2,4-oxadiazoles at room temperature. nih.gov

Table 1: Synthesis of 1,2,4-Oxadiazoles from this compound

| Acylating Agent/Reactant | Catalyst/Base | Product | Yield | Reference |

| Trifluoroacetic anhydride | Pyridine | 3-Phenyl-5-trifluoromethyl-1,2,4-oxadiazole | 49% | researchgate.net |

| Trifluoroacetimidoyl chlorides | NaH, TiO2 nanoparticles | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles | - | nih.gov |

| 3-Chlorothiophene-2-carbonyl chloride | - | 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | - | sigmaaldrich.com |

| Carboxylic acids | Vilsmeier reagent, Triethylamine (B128534) | 3,5-Disubstituted-1,2,4-oxadiazoles | - | nih.gov |

| Orthoesters | Sc(OTf)3 | 3,5-Disubstituted-1,2,4-oxadiazoles | - | nih.gov |

Cycloaddition Reactions

The formation of 1,2,4-oxadiazoles from amidoximes can also be viewed as a formal [3+2] cycloaddition reaction. In this context, the amidoxime can be considered a precursor to a nitrile oxide-like intermediate, which then undergoes cycloaddition with a nitrile or a similar dipolarophile. More directly, amidoximes can react with nitriles in the presence of a suitable catalyst to afford 1,2,4-oxadiazoles. nih.gov

While direct 1,3-dipolar cycloaddition reactions using this compound as the 1,3-dipole are not extensively documented, the related transformation of oximes to nitrile oxides for cycloadditions is a well-established synthetic strategy. This suggests the potential for the C=N-OH moiety in this compound to participate in similar cycloaddition pathways under appropriate oxidative conditions.

Nucleophilic Attack and Rearrangements

The nitrogen and oxygen atoms of the amidoxime group are nucleophilic and can attack various electrophiles. The initial step in the condensation reactions discussed above is an example of such a nucleophilic attack by the hydroxylamino oxygen onto the carbonyl carbon of the acylating agent. brynmawr.edu

Rearrangements involving the amidoxime functional group are also known, with the Beckmann rearrangement of the related oximes being a classic example. masterorganicchemistry.com In a modified Beckmann rearrangement, ketoximes can be converted to imidoyl fluorides, which are reactive intermediates for the synthesis of amidines and imidates. brynmawr.edu Although a specific Beckmann rearrangement of this compound has not been detailed in the reviewed literature, the general principle suggests that upon activation of the hydroxyl group, a migration of the aryl group to the nitrogen atom could occur.

Other rearrangements, such as the Hofmann and Curtius rearrangements, proceed through isocyanate intermediates and are typically associated with amides and acyl azides, respectively. masterorganicchemistry.com While not directly applicable to the parent amidoxime, these reactions highlight the types of transformations that can occur on related nitrogen-containing functional groups.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group at the para-position of the benzene (B151609) ring significantly influences the chemical reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects on Reaction Centers

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the reactivity of the amidoxime moiety:

Increased Acidity: The electron-withdrawing nature of the -CF3 group increases the acidity of the N-H and O-H protons of the amidoxime group, making them easier to deprotonate. This can facilitate reactions that proceed through an initial deprotonation step, such as base-catalyzed condensations.

Enhanced Electrophilicity of the Carbon Atom: The -CF3 group withdraws electron density from the phenyl ring and, by extension, from the carbon atom of the amidoxime group. This enhances its electrophilicity, making it more susceptible to nucleophilic attack.

Modulation of Nucleophilicity: While the electron-withdrawing effect decreases the electron density on the nitrogen and oxygen atoms, potentially reducing their nucleophilicity, this effect is often counteracted by the increased acidity which can lead to the formation of more nucleophilic anionic species in the presence of a base.

Catalyzed Transformations of this compound

The reactivity of this compound can be significantly enhanced and directed through the use of catalysts. These catalyzed transformations are crucial for synthesizing more complex molecules, particularly heterocyclic structures, by enabling reactions that would otherwise be inefficient or non-selective. The primary modes of catalyzed transformations for this compound and its derivatives involve metal-based catalysts, with emerging potential in organocatalysis and photocatalysis.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. This field has grown rapidly, providing powerful methods for asymmetric synthesis. Common transformations include fluorinations, aldol (B89426) reactions, and Michael additions. For example, chiral organocatalysts have been successfully used in the enantioselective α-fluorination of α-branched aldehydes. beilstein-journals.org

However, the application of organocatalysis directly to this compound is not extensively documented in current scientific literature. While the amidoxime functionality contains hydrogen-bond donor and acceptor sites, which are key features for interaction with organocatalysts, specific research detailing these transformations is limited. The potential exists for organocatalysts to activate this compound or its reaction partners, but this remains a developing area of investigation.

Photocatalytic Applications

Photocatalysis, particularly photoredox catalysis, uses visible light to initiate single-electron transfer (SET) processes, thereby generating radical intermediates that can participate in a wide range of chemical reactions. youtube.com This approach allows for transformations under mild conditions that are often difficult to achieve with traditional thermal methods. Common applications include cross-coupling reactions, C-H functionalization, and amidation reactions. beilstein-journals.org

Photoredox catalysis can proceed through either an oxidative or reductive quenching cycle. In an oxidative cycle, the photoexcited catalyst is oxidized by an electron acceptor, and the resulting highly oxidizing catalyst then accepts an electron from the substrate. youtube.com In a reductive cycle, the excited catalyst is reduced by an electron donor, and the resulting highly reducing catalyst donates an electron to the substrate. youtube.com

As with organocatalysis, specific photocatalytic applications involving this compound as a primary substrate are not widely reported. The trifluoromethyl group is a common motif in molecules studied under photocatalytic conditions, and the aromatic ring of the benzamidoxime (B57231) could potentially engage in SET processes. rsc.org Furthermore, the N-O bond of the amidoxime could be a site for radical-based transformations. For instance, photoredox catalysis has been employed for the intramolecular nucleophilic amidation of alkenes, demonstrating the potential to form C-N bonds using related amide functionalities under photocatalytic conditions. beilstein-journals.org Nevertheless, the exploration of this compound in photocatalytic reactions is a field that warrants further research to unlock new synthetic pathways.

Coordination Chemistry of Benzamidoxime Ligands, Including 4 Trifluoromethyl Benzamidoxime

Applications of Coordination Compounds in Catalysis

Coordination compounds derived from benzamidoxime (B57231) and its analogues are recognized for their potential in catalysis, leveraging the unique steric and electronic environment provided by the ligand. The metal center, activated by the amidoxime (B1450833) ligand, can serve as a potent site for various organic transformations. While research specifically detailing the catalytic applications of 4-(trifluoromethyl)benzamidoxime (B1214332) complexes is emerging, the broader family of related metal complexes, such as those with benzamidinate and benzimidazole (B57391) ligands, demonstrates significant catalytic prowess. rsc.orgnih.gov These complexes are particularly effective in polymerization reactions and oxidation processes. rsc.orgresearchgate.net

Transition metal complexes are frequently employed due to their accessible and variable oxidation states, which is a key feature for catalytic cycles. nih.gov For instance, zinc complexes with N,N'-disubstituted benzamidinate ligands, which are structurally related to benzamidoxime complexes, have been shown to be effective catalysts for the ring-opening polymerization of L-lactide, a key process in producing biodegradable plastics. rsc.org The catalytic activity is highly dependent on the coordination geometry around the metal center, which can be tuned by the substituents on the ligand. rsc.org In one study, a mononuclear zinc bis(chelate) complex demonstrated a high turnover frequency of 1820 h⁻¹ at room temperature. rsc.org

The catalytic activity of such complexes is often linked to both electronic and steric effects imparted by the ligands. nih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to influence the Lewis acidity of the coordinated metal center, potentially enhancing its catalytic activity in reactions that benefit from electrophilic activation. Similarly, copper(II) complexes of Schiff base ligands have been noted for their excellent catalytic activities in the transformation of alcohols to aldehydes. researchgate.net The development of well-defined homogeneous catalysts from transition metal complexes allows for remarkable performance in reactions like ethylene (B1197577) oligo- and polymerization. nih.gov

Table 1: Catalytic Activity of a Zinc Benzamidinate Complex in L-Lactide Polymerization This table presents data for a related zinc benzamidinate complex, illustrating the catalytic potential of this class of compounds.

| Complex | Monomer/Catalyst Ratio | Temperature (°C) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| [(PyCH₂-C₆H₅-amidinate)₂Zn] | 100 | 25 | 1820 |

Data sourced from Dalton Transactions. rsc.org

Computational Studies on Metal-Amidoxime Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of metal-ligand interactions, reaction mechanisms, and electronic structures that are often challenging to probe experimentally. umn.edunih.gov Such studies provide profound insights into the geometries, bonding characteristics, and reactivity of metal-amidoxime complexes.

A key aspect of computational analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter that relates to the chemical reactivity and stability of the complex. sciopen.com A smaller energy gap generally implies higher reactivity. For metal complexes, these orbitals are often localized on the metal and the ligand, and their character determines the nature of electronic transitions and the potential for catalytic activity. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to quantify the charge distribution within the complex, revealing the extent of electron donation from the ligand to the metal center. nih.gov This provides a quantitative measure of the Lewis acid-base interaction strength. Theoretical studies on various transition metal complexes have successfully used these methods to correlate calculated structural and electronic parameters with experimentally observed properties, including catalytic performance and reaction barriers. nih.govumn.edu

Table 2: Common Parameters Calculated in DFT Studies of Metal Complexes

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, bond angles, and coordination geometry. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. sciopen.com |

| NBO Charges | Calculated atomic charges based on the distribution of electron density. | Quantifies electron transfer between the ligand and the metal, indicating the strength of the coordination bond. nih.gov |

| Adsorption Energy | The energy released when a ligand adsorbs onto a metal surface or binds to a metal ion. | Measures the stability of the metal-ligand bond. sciopen.com |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Correlates with experimental IR spectra to confirm the proposed structure and coordination. ekb.eg |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of 4-(Trifluoromethyl)benzamidoxime (B1214332). These methods provide a detailed picture of the molecule's electronic structure, which governs its physical and chemical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on molecules similar to this compound, for instance, on 4-(trifluoromethyl)benzylbromide, have employed the B3LYP functional with the 6-311+G(d,p) basis set to achieve reliable results regarding molecular geometry and vibrational frequencies. nih.gov For this compound, DFT calculations would be crucial to optimize the molecular geometry, starting from a plausible initial structure. This optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The presence of the trifluoromethyl group and the amidoxime (B1450833) moiety introduces several rotatable bonds, leading to the possibility of multiple conformers. DFT calculations can be used to map the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of the global minimum energy structure, as well as other low-energy conformers that may be present under experimental conditions. The relative energies of these conformers can then be used to determine their population distribution at a given temperature.

| Parameter | Calculated Value |

| C-C (ring) bond lengths | Illustrative: ~1.39 Å |

| C-CF3 bond length | Illustrative: ~1.50 Å |

| C=N bond length | Illustrative: ~1.28 Å |

| N-O bond length | Illustrative: ~1.40 Å |

| C-N-O bond angle | Illustrative: ~110° |

| Dihedral Angle (Ring-C-N-O) | Illustrative: ~15° |

This table presents illustrative data that would be obtained from DFT calculations. Actual values require specific computational studies on this compound.

Molecular Orbital (MO) Calculations

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. MO calculations, often performed in conjunction with DFT, are vital for understanding the reactivity and electronic properties of this compound. The key outputs of these calculations are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | e.g., -7.2 eV |

| LUMO Energy | e.g., -1.5 eV |

| HOMO-LUMO Gap | e.g., 5.7 eV |

This table contains illustrative values for molecular orbital energies. Specific values for this compound would need to be determined through dedicated computational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely mechanism and to understand the factors that control the reaction rate and selectivity.

Transition State Analysis

Transition State Theory (TST) is a cornerstone of reaction dynamics, providing a framework for understanding and calculating reaction rates. wikipedia.org A key aspect of TST is the identification and characterization of the transition state, which is the highest energy point along the minimum energy path connecting reactants and products. Computational methods, particularly DFT, can be used to locate the transition state structure for a given reaction. This involves searching for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Once the transition state geometry is found, its vibrational frequencies are calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The analysis of this imaginary frequency can provide valuable information about the nature of the bond-breaking and bond-forming processes occurring at the transition state.

Energy Profiles of Reactions

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a key determinant of the reaction rate.

For reactions involving this compound, such as its synthesis or its participation in subsequent chemical transformations, computational modeling can be used to compare the energy profiles of different possible reaction pathways. This allows for the determination of the most favorable mechanism and can explain observed regioselectivity or stereoselectivity. For example, in the synthesis of oxadiazoles (B1248032) from amidoximes, computational studies can elucidate the energetics of the cyclization and dehydration steps. sigmaaldrich.com

Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds. The prediction of spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) can aid in the interpretation of experimental data and confirm the structure of a synthesized molecule. computabio.comnih.gov

Computational methods, typically based on DFT, can calculate the vibrational frequencies of a molecule. computabio.com These calculated frequencies can be correlated with the absorption bands observed in an experimental IR spectrum. By analyzing the nature of the calculated vibrational modes, it is possible to assign the observed bands to specific functional groups and types of molecular motion (e.g., stretching, bending). For this compound, this would allow for the identification of characteristic vibrations of the C=N, N-O, C-F, and N-H bonds.

Similarly, NMR chemical shifts can be predicted using computational methods. nih.gov These calculations determine the magnetic shielding of each nucleus in the molecule, which is then used to predict the chemical shift. By comparing the predicted NMR spectrum with the experimental one, it is possible to confirm the structure of the molecule and to assign the observed signals to specific atoms. This is particularly useful for complex molecules with many similar chemical environments.

| Spectroscopic Data | Predicted Values (Illustrative) |

| IR Frequencies (cm⁻¹) | |

| N-H stretch | e.g., 3400-3500 |

| C=N stretch | e.g., 1650 |

| C-F stretch | e.g., 1100-1300 |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic-H | e.g., 7.5-8.0 |

| NH₂ | e.g., 5.0-6.0 |

| OH | e.g., 9.0-10.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=N | e.g., 150 |

| Aromatic-C | e.g., 120-140 |

| CF₃ | e.g., 125 (quartet) |

This table provides illustrative predicted spectroscopic data. Accurate predictions for this compound require specific computational studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of the structure-activity relationship (SAR) and the development of quantitative structure-activity relationship (QSAR) models are pivotal in medicinal chemistry for the rational design of novel therapeutic agents. While specific SAR and QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the analysis of related structures provides significant insights into the potential roles of its key functional groups. The trifluoromethylphenyl moiety, in particular, is a common feature in many biologically active compounds, and its influence on activity has been investigated in various contexts.

Insights from Related Compounds:

Studies on various classes of compounds have highlighted the importance of the trifluoromethyl group in modulating biological activity. For instance, in a series of isoxazole-based compounds targeting the Zika virus, the introduction of a trifluoromethylphenyl group resulted in derivatives with potent inhibitory activity and low cytotoxicity. nih.gov Specifically, a compound featuring this moiety demonstrated high potency without raising concerns about cytochrome P450 (CYP) inhibition, a common issue in drug development. nih.gov

In the context of kinase inhibition, the trifluoromethylphenyl group has been shown to enhance binding affinity. A study on purine-hydrazone scaffolds as potential dual EGFR/HER2 inhibitors demonstrated that the incorporation of a 3-trifluoromethylphenyl group improved the binding affinity for EGFR compared to an unsubstituted phenyl group. mdpi.com This suggests that the electronic and steric properties of the trifluoromethyl group contribute favorably to the interaction with the kinase domain. mdpi.com

Table 1: SAR Insights for the Trifluoromethylphenyl Moiety from Related Compound Classes

| Compound Class | Key Findings | Reference |

| Isoxazole-based antivirals | Trifluoromethylphenyl derivatives exhibited potent ZIKV inhibition with no detectable cytotoxicity. | nih.gov |

| Purine-hydrazone kinase inhibitors | Introduction of a 3-trifluoromethylphenyl group enhanced binding affinity to the EGFR kinase domain. | mdpi.com |

| Phenylpiperidine SSRIs | The presence and position of electron-withdrawing groups like trifluoromethyl on the phenyl ring are critical for selective serotonin (B10506) reuptake inhibition. | wikipedia.org |

| Benzimidazole (B57391) PI3K inhibitors | The substitution pattern on the benzimidazole core, which can include trifluoromethyl groups, dictates the selective inhibition of PI3K isoforms. | nih.gov |

The benzamidoxime (B57231) functional group itself has been identified as a key pharmacophore in other contexts. For example, benzamidoxime derivatives have been discovered as ligands for PD-L1, an important target in cancer immunotherapy. nih.gov The binding of these derivatives was found to be pH-dependent, with the oxime group playing a crucial role in establishing hydrogen bonds with the target protein. nih.gov

For this compound, it can be inferred that the trifluoromethyl group at the para position of the benzene (B151609) ring significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can affect the pKa of the amidoxime group, which in turn can modulate the compound's interaction with biological targets. QSAR models for related compound classes, such as phenol (B47542) derivatives, have shown that electronic descriptors are critical for predicting biological activity. nih.govnih.gov

Molecular Dynamics Simulations

Insights from Simulations of Related Systems:

MD simulations have been successfully employed to investigate the binding of ligands containing the trifluoromethylphenyl group to their protein targets. For instance, simulations of small-molecule ligands interacting with the GFRα1 receptor revealed that a ligand featuring a 2-(trifluoromethyl)benzoyl moiety forms stable interactions within a binding pocket. acs.org The simulations showed that both hydrogen bonds and hydrophobic interactions contribute to the stability of the ligand-protein complex. acs.org

In another study, MD simulations were used to elucidate the selective binding mechanism of inhibitors to different isoforms of phosphatidylinositol 3-kinase (PI3K). nih.gov This research, which included benzimidazole derivatives, demonstrated how subtle differences in the amino acid composition of the binding site, coupled with the specific substitutions on the inhibitor, dictate binding selectivity. The simulations, combined with binding free energy calculations, helped to identify the key residues responsible for these selective interactions. nih.gov

For this compound, an MD simulation would likely focus on its interaction with a putative protein target. The simulation would provide insights into:

Binding Pose Stability: Assessing the stability of the initial docked pose of the compound within the binding site.

Key Intermolecular Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. The amidoxime group would be expected to act as a hydrogen bond donor and acceptor, while the trifluoromethylphenyl group would likely engage in hydrophobic and potentially halogen-bonding interactions.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting the ligand-protein interaction.

Conformational Changes: Observing any conformational changes in the protein or the ligand upon binding.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound Based on Studies of Related Compounds

| Simulation Aspect | Potential Insights for this compound | Reference Analogy |

| Binding Site Analysis | Identification of key amino acid residues interacting with the amidoxime and trifluoromethylphenyl moieties. | nih.govacs.org |

| Interaction Stability | Evaluation of the stability of hydrogen bonds formed by the amidoxime group and hydrophobic interactions of the trifluoromethylphenyl ring. | acs.org |

| Selectivity Prediction | Comparison of binding modes and energies in different protein targets or isoforms to predict selectivity. | nih.gov |

| Free Energy Calculations | Quantitative estimation of the binding affinity to a target protein. | ufms.brscirp.org |

The accuracy of MD simulations is highly dependent on the force field parameters used to describe the molecule. nih.gov For a fluorinated compound like this compound, it is crucial to use a force field that accurately represents the electrostatic and van der Waals properties of the trifluoromethyl group to obtain reliable simulation results. nih.gov

Applications in Advanced Materials and Chemical Biology

Role as Chemical Building Blocks for Complex Molecules

4-(Trifluoromethyl)benzamidoxime (B1214332) is a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. The amidoxime (B1450833) group, C(=NOH)NH₂, can react with various reagents to form different ring systems, making it a key precursor for molecules with potential biological activity. chemicalbook.comsigmaaldrich.comnih.gov Its utility is demonstrated in the synthesis of specialized molecules for the pharmaceutical and agrochemical industries. nih.gov Benzamidoxime (B57231) derivatives, in general, are recognized as important intermediates for creating fungicides and other pesticides.

While not always starting directly from this compound, the synthesis of related complex structures highlights the importance of the trifluoromethylphenyl moiety. For instance, new fluorine- or chlorine-containing n-pyridinyloxy-substituted benzamidoximes have been developed for their potential biological activity. In one pathway, 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (B61361) is synthesized in high yield from the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 4-cyanophenol. This resulting nitrile is then converted into the corresponding amidoxime, 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzamidoxime, by reacting it with hydroxylamine (B1172632). This multi-step synthesis demonstrates a method for creating complex trifluoromethyl-containing benzamidoximes that are valuable for further chemical exploration.

Development of Functional Materials

Information regarding the direct application of this compound in the development of functional materials is not extensively available in the reviewed literature.

Biochemical Tool in Proteomics Research

This compound is described as a useful biochemical for proteomics research. scbt.com Proteomics often employs chemical probes to study the function and activity of proteins within their native biological environment. nih.govnih.gov Activity-based protein profiling (ABPP) is a key technique in this field that uses small-molecule probes to covalently modify the active sites of specific enzymes. nih.govwikipedia.org These activity-based probes typically consist of a reactive group (or "warhead") that binds to the enzyme, a reporter tag (like biotin (B1667282) or a fluorophore) for detection, and a linker. nih.govwikipedia.org Given its chemical structure, the utility of this compound in proteomics likely stems from its potential to serve as a foundational scaffold for the synthesis of such specialized chemical probes. nih.govchemrxiv.org

Design of Bioactive Molecules and Potential Drug Candidates

The 4-(trifluoromethyl)phenyl structure is a key component in the design of various bioactive molecules. The trifluoromethyl group can enhance properties like metabolic stability and membrane permeability, making it a desirable feature in drug candidates. nih.gov this compound serves as a direct precursor or a structural template for several classes of these molecules.

A significant application of this compound is its use as a direct precursor in the synthesis of potential anticancer agents. chemicalbook.com Specifically, it is used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole. chemicalbook.comsigmaaldrich.com This target molecule is created by reacting this compound with a suitable acylating agent derived from 3-chlorothiophene, which leads to the formation of the 1,2,4-oxadiazole (B8745197) heterocyclic ring. This particular oxadiazole derivative has been identified as a novel inducer of apoptosis, the process of programmed cell death, which is a key mechanism for anticancer therapies.

The 4-(trifluoromethyl)phenyl moiety, the central feature of this compound, is a critical structural element in the design of antagonists for the prostaglandin (B15479496) E2 receptor 4 (EP4). EP4 antagonists are actively being investigated as a new class of therapeutics for inflammatory pain. While various chemical scaffolds are used to create EP4 antagonists, the trifluoromethyl group is a common feature in potent candidates. For example, the compound MF-766, a highly potent and selective EP4 antagonist, incorporates a 4-(trifluoromethyl)benzyl group. Although the synthesis of MF-766 does not directly start from this compound, the presence of the 4-(trifluoromethyl)phenyl unit in its structure underscores the importance of this chemical group for achieving high antagonistic activity. This highlights the value of compounds like this compound as either direct building blocks or as structural models for designing new bioactive molecules targeting the EP4 receptor.

Derivatives for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes. lstmed.ac.uknih.gov They work by prolonging the activity of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. lstmed.ac.ukoatext.com The chemical structures of many potent DPP-IV inhibitors, often referred to as "gliptins," feature distinct pharmacophores, and in some cases, trifluoromethyl groups are incorporated into their design to enhance efficacy. oatext.comnih.govvietnamjournal.ru For instance, sitagliptin, a well-known DPP-IV inhibitor, contains a trifluoromethyl group attached to a triazolopiperazine moiety. oatext.com

Despite the established role of trifluoromethyl groups in some DPP-IV inhibitors, a review of the available scientific literature does not currently reveal specific studies on the synthesis or evaluation of derivatives of this compound for DPP-IV inhibition. While the core structure possesses a trifluoromethylphenyl group, a feature of interest in medicinal chemistry, its direct application as a scaffold for new DPP-IV inhibitors has not been reported in the searched literature. Research in this area has focused on other heterocyclic systems and scaffolds. vietnamjournal.runih.govresearchgate.net

Antimicrobial and Biofilm Inhibition Activities of Derivatives

The rise of antibiotic resistance has spurred research into new antimicrobial agents, including those that can inhibit or eradicate bacterial biofilms, which are communities of microorganisms that exhibit increased resistance to conventional antibiotics. nih.gov Fluorinated organic compounds, such as those containing trifluoromethyl groups, have been a subject of interest in the development of new antimicrobial agents due to their unique properties. nih.gov

Research has shown that N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives can act as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent and eradicate biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Similarly, certain fluorinated benzimidazole (B57391) derivatives have demonstrated good antibacterial and antifungal properties. nih.gov However, specific studies detailing the synthesis of derivatives from this compound and evaluating their antimicrobial and biofilm-inhibiting potential are not readily found in the current body of scientific literature. While related fluorinated structures show promise, the direct exploration of this compound in this context remains an uninvestigated area.

Investigation of Antimalarial Activity

The continuous emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.gov The inclusion of trifluoromethyl groups is a known strategy in the design of antimalarial drugs, as seen in compounds like mefloquine. nih.gov Research has demonstrated that the presence of one or two trifluoromethyl groups on a quinoline (B57606) scaffold can lead to significant in vitro antimalarial activity. nih.gov Specifically, 2,8-bis(trifluoromethyl) quinoline derivatives have shown slightly higher activity against the D10 strain of P. falciparum compared to their mono-trifluoromethyl counterparts. nih.gov

Furthermore, studies on oatext.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine derivatives have indicated that a trifluoromethyl group at the 2-position can increase anti-P. falciparum activity. nih.gov Despite these findings highlighting the general importance of the trifluoromethyl moiety in antimalarial drug design, there is currently no specific research in the available literature that describes the use of this compound as a starting material for the synthesis of new antimalarial compounds.

Potential Fungicidal Applications in Agriculture

The control of fungal pathogens is crucial for modern agriculture to ensure crop yield and quality. mdpi.comresearchgate.net There is a continuous need for new fungicides with novel modes of action to combat the development of resistance. mdpi.com Benzamidine and its derivatives have been explored for their fungicidal properties. mdpi.com The amidoxime functional group in this compound serves as a versatile synthon for the creation of various heterocyclic compounds, including 1,2,4-oxadiazoles. This class of compounds has been investigated for its potential as agricultural fungicides.

For example, a series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, which could theoretically be synthesized from a benzamidoxime precursor, have been evaluated for their antifungal activity against several plant pathogenic fungi. nih.gov One compound from this series, compound 3e , demonstrated significant in vitro activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with its efficacy being superior to the commercial fungicide boscalid (B143098) in these tests. nih.gov In in vivo assays on tomato plants and cucumber leaves, compound 3e also showed a good inhibition rate against B. cinerea. nih.gov

| Pathogenic Fungi | Compound 3e EC₅₀ (mg/L) | Boscalid EC₅₀ (mg/L) |

|---|---|---|

| Alternaria solani | 1.52 | 3.81 |

| Botrytis cinerea | 0.98 | 2.16 |

| Sclerotinia sclerotiorum | 1.15 | 2.54 |

| Fusarium oxysporum | >50 | >50 |

| Rhizoctonia solani | >50 | 8.13 |

Data sourced from: Chemistry & Biodiversity (2021) nih.gov

These findings suggest that derivatives of this compound, particularly those incorporating a 1,2,4-oxadiazole ring, represent a promising avenue for the development of new agricultural fungicides.

Prodrug Strategies and Bioavailability Enhancement

A significant challenge in drug development is overcoming poor physicochemical properties of a lead compound, such as low aqueous solubility or limited membrane permeability, which can lead to poor bioavailability. oatext.comCurrent time information in Bangalore, IN. The prodrug approach is a well-established strategy to temporarily modify a drug's structure to improve these properties. oatext.comnih.gov A prodrug is an inactive or less active derivative that, upon administration, is converted into the active parent drug through enzymatic or chemical transformation within the body. researchgate.net

The amidoxime functional group of this compound presents opportunities for prodrug design. One common strategy to enhance the bioavailability of compounds with amidine or amidoxime groups is through the formation of carbamates. nih.gov Another approach involves the creation of phosphate (B84403) prodrugs to significantly increase aqueous solubility. nih.gov For instance, the conversion of a hydroxyl group within a drug molecule to a phosphate ester can enhance water solubility by several orders of magnitude. Current time information in Bangalore, IN. This strategy could potentially be applied to the hydroxyl group of the amidoxime moiety in this compound.

Furthermore, self-nanoemulsifying drug delivery systems (SNEDDS) represent another advanced strategy to improve the oral bioavailability of poorly soluble compounds. While not a prodrug approach in the classical sense, it involves formulating the drug in a mixture of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the gastrointestinal tract, thereby enhancing drug solubilization and absorption.

While these are general strategies applicable to molecules containing functional groups like amidoximes, the specific application of prodrug strategies to this compound to enhance its bioavailability has not been detailed in the reviewed scientific literature.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The development of new, efficient, and environmentally friendly methods for synthesizing 4-(Trifluoromethyl)benzamidoxime (B1214332) and other amidoximes is a primary focus of current research. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. A recent advancement in this area is an optimized green synthesis method that utilizes water as a solvent and triethylamine (B128534) as a base for the reaction of a nitrile with hydroxylamine (B1172632) hydrochloride at room temperature. tandfonline.com This approach offers several advantages over previous methods, including good yields, easier work-up procedures, and shorter reaction times. tandfonline.com

Further research is directed towards the use of biocatalysts, such as enzymes, to facilitate amide bond formation under milder and more sustainable conditions. rsc.orgnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used as a biocatalyst for the synthesis of various amides in a green solvent, cyclopentyl methyl ether. nih.gov This enzymatic approach often results in high conversions and yields without the need for extensive purification. nih.gov The development of transition-metal-free and solvent-free conditions for amidation reactions is another promising area, with methods like NaOtBu-mediated synthesis showing high efficiency at room temperature. rsc.org The exploration of these and other novel synthetic strategies will be crucial for the large-scale and sustainable production of this compound.

Exploration of Undiscovered Reactivity

While the primary reactivity of amidoximes is well-established, there is still room to explore new and undiscovered chemical transformations involving this compound. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group, can influence its reactivity in unexpected ways. Future research will likely focus on its participation in novel cyclization reactions to form diverse heterocyclic systems beyond the commonly synthesized 1,2,4-oxadiazoles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Investigating its potential as a ligand in coordination chemistry or as a precursor for the synthesis of novel organofluorine compounds are other areas of interest. Understanding the full scope of its chemical reactivity will open doors to new applications in materials science, agrochemicals, and pharmaceuticals.

Advanced Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is a key pharmacophore in many modern drugs, and its presence in this compound makes this compound a valuable building block in medicinal chemistry.

Targeted Therapy Development

Targeted therapies are a cornerstone of modern cancer treatment, acting on specific molecular targets involved in cancer cell growth and proliferation. nih.gov this compound serves as a precursor for the synthesis of molecules that can act as targeted therapeutic agents. For example, it can be used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound identified as a potential anticancer agent and an inducer of apoptosis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The discovery of a highly potent and selective EP4 antagonist, MF-766, which contains a 4-(trifluoromethyl)benzyl group, for treating inflammatory pain further highlights the potential of trifluoromethyl-containing compounds in targeted therapy. nih.gov Future research will likely involve the use of this compound to create libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and other enzymes implicated in disease.

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for drug discovery. escholarship.orgumb.edu this compound is an ideal scaffold for combinatorial synthesis due to its reactive amidoxime (B1450833) group, which can be readily derivatized. By reacting it with a variety of building blocks, researchers can create extensive libraries of novel compounds. nih.gov These libraries can then be screened for biological activity against a wide range of diseases. The evolution of combinatorial chemistry now emphasizes the quality and chemical diversity of the synthesized compounds, moving beyond just large numbers. umb.edu The use of this compound in such focused libraries could accelerate the discovery of new lead compounds for drug development.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Predict Novel Synthetic Routes: AI algorithms can analyze vast amounts of chemical reaction data to suggest novel and more efficient synthetic pathways. nih.gov

Design New Molecules: Generative AI models can design new molecules with desired properties, using this compound as a starting point. elchemy.com

Predict Biological Activity: ML models can be trained to predict the potential therapeutic effects and toxicity of derivatives of this compound, helping to prioritize which compounds to synthesize and test. nih.gov

The integration of AI with automated synthesis platforms has the potential to create a closed-loop system for accelerated discovery, where AI designs molecules, robots synthesize them, and high-throughput screening provides data to further train the AI models. nih.gov

Sustainable and Green Chemistry Aspects in Amidoxime Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org The development of sustainable methods for amidoxime synthesis is an active area of research. tandfonline.com Key strategies include:

Use of Greener Solvents: Replacing traditional organic solvents with water or bio-based solvents. tandfonline.comnih.gov

Catalysis: Employing catalysts, including biocatalysts and metal-free catalysts, to improve reaction efficiency and reduce energy consumption. nih.govrsc.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

A notable example is the optimization of aryl-amidoxime synthesis using water as a solvent, which is a significant step towards a more sustainable process. tandfonline.com Future research will continue to focus on developing even more environmentally benign methods for the production of this compound and other amidoximes, including the use of continuous flow reactors and other process intensification technologies. acs.org

Q & A

What are the common synthetic routes for 4-(Trifluoromethyl)benzamidoxime, and how are reaction conditions optimized?

Category: Basic

Answer:

this compound is typically synthesized via condensation of 4-(trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride. The reaction is conducted in a polar aprotic solvent (e.g., DMF or THF) under reflux, with a base (e.g., NaOH) to neutralize HCl byproducts . Optimization involves adjusting molar ratios (1:1.2 benzoyl chloride to hydroxylamine), temperature (70–80°C), and reaction time (4–6 hours). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Which analytical techniques are critical for characterizing this compound?

Category: Basic

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the amidoxime group (NH at ~5.5 ppm) and trifluoromethyl (-CF at ~120–125 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]) and fragmentation patterns to verify molecular weight and functional groups .